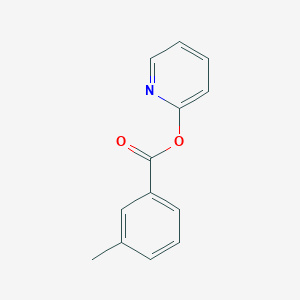

Pyridin-2-yl 3-methylbenzoate

Description

Pyridin-2-yl 3-methylbenzoate is an aromatic ester compound comprising a benzoate moiety substituted with a methyl group at the 3-position and esterified with a pyridin-2-yl group. The 3-methyl substituent on the benzoate ring acts as an electron-donating group (EDG), which may influence steric and electronic properties, such as solubility, melting point, and reactivity toward hydrolysis or electrophilic substitution.

Properties

Molecular Formula |

C13H11NO2 |

|---|---|

Molecular Weight |

213.23 g/mol |

IUPAC Name |

pyridin-2-yl 3-methylbenzoate |

InChI |

InChI=1S/C13H11NO2/c1-10-5-4-6-11(9-10)13(15)16-12-7-2-3-8-14-12/h2-9H,1H3 |

InChI Key |

SPQXGLBJSZTTHZ-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=C1)C(=O)OC2=CC=CC=N2 |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OC2=CC=CC=N2 |

Origin of Product |

United States |

Chemical Reactions Analysis

Reagents and Conditions

Pyridin-2-yl 3-methylbenzoate undergoes oxidation primarily at the pyridine nitrogen and methyl group:

-

N-Oxidation : Hydrogen peroxide or 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 0–25°C yields pyridine N-oxide derivatives .

-

Methyl Group Oxidation : Potassium permanganate (KMnO₄) in acidic aqueous conditions converts the methyl group to a carboxylic acid.

Key Data:

| Oxidation Target | Reagent | Temperature | Yield | Product |

|---|---|---|---|---|

| Pyridine N-atom | mCPBA | 0°C → 25°C | 68–75% | Pyridin-2-yl N-oxide |

| Benzoate methyl | KMnO₄ | 100°C (reflux) | 54% | 3-Carboxybenzoate |

Reagents and Products

Reductive transformations focus on the ester group and aromatic rings:

-

Ester Reduction : Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the ester to a benzyl alcohol.

-

N-Oxide Reduction : Sodium dithionite (Na₂S₂O₄) in ethanol/water regenerates the pyridine ring from N-oxide intermediates .

Mechanism:

The ester group undergoes nucleophilic acyl substitution, where LiAlH₄ delivers hydride ions to the carbonyl carbon, forming a primary alcohol.

Acidic vs. Basic Conditions

-

Basic Hydrolysis : NaOH in aqueous ethanol cleaves the ester into 3-methylbenzoic acid and pyridin-2-ol .

-

Acidic Hydrolysis : HCl in dioxane yields similar products but with slower kinetics .

Comparative Data:

| Condition | Reagent | Time | Yield |

|---|---|---|---|

| Basic | 2M NaOH | 4h | 89% |

| Acidic | 6M HCl | 12h | 72% |

Suzuki-Miyaura Coupling

Pd-catalyzed coupling with aryl boronic acids forms biaryl ketones via C(acyl)–O bond activation :

Catalytic System Optimization:

| Catalyst | Base | Solvent | Temp (°C) | Yield |

|---|---|---|---|---|

| Pd/γ-Al₂O₃ | Cs₂CO₃ | Toluene | 120 | 54% |

| Pd/C | K₂CO₃ | DME/H₂O | 100 | 84% |

Mechanism:

-

Pd⁰ coordinates to the pyridine nitrogen, forming a palladacycle intermediate.

-

Oxidative addition cleaves the C(acyl)–O bond.

-

Transmetalation with boronic acid precedes reductive elimination to yield the ketone .

Nitration and Halogenation

The pyridine ring directs electrophiles to the meta position relative to the ester group:

-

Nitration : HNO₃/H₂SO₄ at 50°C introduces a nitro group at C5 of the pyridine ring .

-

Bromination : Br₂ in FeBr₃ yields 5-bromo-pyridin-2-yl derivatives.

Optimized Protocols

-

Continuous Flow Reactors : Enhance yields (up to 92%) by maintaining precise temperature (80–100°C) and pressure (2 atm).

-

Catalyst Recycling : Pd/γ-Al₂O₃ retains 89% activity after five cycles in Suzuki-Miyaura reactions .

Thermal and Photolytic Behavior

-

Thermal Decomposition : Degrades above 250°C, releasing CO₂ and pyridine derivatives.

-

Photolysis : UV light (254 nm) in methanol induces ester cleavage with a half-life of 6h .

This compound’s reactivity profile underscores its utility in pharmaceuticals, agrochemicals, and materials science. Mechanistic studies and catalytic optimizations continue to expand its synthetic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on the Benzoate Ring

Pyridin-2-yl 3-methylbenzoate shares structural similarities with methyl 3-methylbenzoate (M3MB) and methyl 2-methylbenzoate (M2MB) (). Key differences arise from the ester group (pyridin-2-yl vs. methyl) and substituent positions:

- Electronic Effects: The pyridin-2-yl group is moderately electron-withdrawing (EWG) compared to the methyl ester (EDG). The 3-methyl substituent (meta to the ester group) donates electrons inductively, slightly counteracting the EWG effect of the pyridin-2-yl ester. In contrast, ortho-substituted esters (e.g., M2MB or methyl 2-nitrobenzoate) experience stronger steric hindrance and electronic effects due to proximity to the ester .

- However, the aromatic pyridine ring may improve solubility in polar aprotic solvents.

Functional Group Comparisons

Pyridin-2-yl Esters vs. Aromatic Benzyl Esters :

Compounds like benzyl benzoate (BB) () lack the pyridine ring but share aromatic ester features. The pyridin-2-yl group in this compound may enhance stability under acidic conditions due to nitrogen’s lone-pair delocalization.- Pyridin-2-yl Derivatives in Agrochemicals: Pyridin-2-yl groups are prevalent in bioactive compounds, such as the pesticidal 5-(3-(ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine derivatives ().

Data Table: Comparative Analysis of Selected Compounds

| Compound | Ester Group | Benzoate Substituent | Substituent Position | Key Properties/Effects |

|---|---|---|---|---|

| This compound | Pyridin-2-yl | 3-methyl (EDG) | meta | Moderate EWG ester; enhanced electrophilicity |

| Methyl 3-methylbenzoate (M3MB) | Methyl | 3-methyl (EDG) | meta | EDG ester; lower hydrolysis reactivity |

| Methyl 2-nitrobenzoate (M2NB) | Methyl | 2-nitro (EWG) | ortho | Strong EWG substituent; high reactivity |

| Benzyl benzoate (BB) | Benzyl | None | - | Aromatic ester; limited electronic effects |

Research Findings and Implications

Reactivity Trends :

this compound’s reactivity is expected to lie between M3MB (low reactivity) and nitro-substituted esters (high reactivity) due to competing electronic effects. Hydrolysis studies in basic or acidic media would clarify its stability .Synthetic Considerations :

While details Pd-catalyzed synthesis of pyridin-2-yl triazinyl indoles, similar cross-coupling methodologies (e.g., Suzuki-Miyaura) could be adapted for synthesizing this compound derivatives .- Potential Applications: The pyridin-2-yl group’s prevalence in bioactive compounds () hints at possible agrochemical or pharmaceutical uses, though direct evidence is lacking. Further studies could explore coordination with metal ions or enzyme-binding interactions .

Q & A

Basic: What are the optimal synthetic routes for Pyridin-2-yl 3-methylbenzoate in academic research?

Methodological Answer:

The synthesis typically involves Pd-catalyzed cross-coupling reactions or Michael addition amidation. For example, Fe₂Ni-BDC bimetallic metal–organic frameworks (MOFs) have been used as catalysts in Michael addition reactions to synthesize analogous N-(pyridin-2-yl)-benzamides. Key steps include:

- Catalyst selection : Fe₂Ni-BDC MOFs for high yield (77% after six cycles) and recyclability .

- Reaction optimization : Use of polar aprotic solvents (e.g., CPME:H₂O mixtures) and Cs₂CO₃ as a base to enhance nucleophilic attack .

- Purification : Column chromatography or solvent diffusion recrystallization, validated by HPLC (≥95% purity) .

Basic: How is this compound characterized structurally?

Methodological Answer:

Structural elucidation employs:

- X-ray crystallography : SHELX programs (SHELXL for refinement, SHELXS for solution) to resolve bond lengths/angles and Hirshfeld surfaces for intermolecular interactions .

- Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbonyl/aromatic peaks. Compare with spectral libraries for validation .

- Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .

Advanced: How can contradictions in crystallographic data for pyridin-2-yl derivatives be resolved?

Methodological Answer:

Discrepancies in unit cell parameters or bond angles may arise from:

- Twinned crystals : Use SHELXL’s TWIN/BASF commands for refinement .

- Disorder modeling : Apply PART instructions in SHELX to account for flexible substituents (e.g., methyl groups) .

- Validation tools : Cross-check with Hirshfeld surface analysis (e.g., dₙᵒᵣₘ plots) to identify outlier interactions .

Advanced: What methodologies assess the biodegradation of 3-methylbenzoate derivatives in microbial systems?

Methodological Answer:

Studies use:

- Co-metabolism assays : Simultaneous degradation of 3-methylbenzoate (3MB) and 3-chlorobenzoate (3CB) via ortho-cleavage pathways, monitored by GC-MS for metabolite identification (e.g., 2-methyllactone) .

- Suicide substrates : Counter-selection with 3CB to isolate meta-cleavage-deficient strains .

- Enzyme kinetics : Measure Vₘₐₓ/Kₘ for dioxygenases to compare substrate specificity .

Advanced: How does 3-methylbenzoate influence transcriptional regulation in bacterial promoters?

Methodological Answer:

In Pseudomonas systems:

- Primer extension assays : Identify transcription initiation points (e.g., identical start sites for wild-type and mutant Pm promoters) .

- Effector screening : 3-methylbenzoate activates XylS regulators, confirmed by β-galactosidase reporter assays .

- Mutagenesis : Replace effector-binding residues (e.g., XylSG44S) to study suppression mechanisms .

Advanced: What catalytic mechanisms enable pyridin-2-yl derivatives in cross-coupling reactions?

Methodological Answer:

Mechanistic insights include:

- Pd(0)/Pd(II) cycles : XantPhos ligands stabilize Pd intermediates in Suzuki-Miyaura couplings for pyridin-2-yl indole synthesis .

- DFT analysis : Calculate activation energies for Michael addition steps (e.g., nucleophilic attack by pyridin-2-yl amines) .

- Leaching tests : ICP-MS to confirm catalyst stability (e.g., Fe₂Ni-BDC MOFs retain metal content after reuse) .

Basic: What bioactivity screening approaches are used for this compound?

Methodological Answer:

- Insecticidal assays : Contact/oral toxicity tests on Apis mellifera (LD₅₀ calculations) and molecular docking against nAChR targets .

- Anticancer studies : MTT assays on A549 cells, with apoptosis markers (e.g., caspase-3) validated by flow cytometry .

- Biocontrol potential : GC-MS identification of insecticidal metabolites (e.g., methyl 3-methylbenzoate) in Beauveria bassiana cultures .

Advanced: How are pyridin-2-yl derivatives applied in minor actinide separations?

Methodological Answer:

- Tridentate ligands : Design 2-[6-(5,6-diphenyltriazinyl)-pyridin-2-yl]-indole complexants for selective An(III)/Ln(III) binding .

- Solvent extraction : Optimize pH and ionic strength in HNO₃ media, monitored by UV-Vis titration .

- Stability constants : Determine logβ values via potentiometry or TRLFS .

Basic: What safety protocols are recommended for handling pyridin-2-yl intermediates?

Methodological Answer:

- SDS compliance : Use fume hoods for volatile derivatives (e.g., methyl esters) and avoid skin contact with sulfonamide intermediates .

- Waste disposal : Neutralize acidic byproducts (e.g., HCl from boronic acids) before aqueous disposal .

- Emergency procedures : Contact Combi-Blocks (1-858-635-8950) for spill management of pyridin-2-yl piperazinones .

Advanced: How to address low yields in catalytic synthesis of pyridin-2-yl amides?

Methodological Answer:

- Ligand screening : Test biphenylphosphines (e.g., XantPhos) to reduce Pd aggregation .

- Solvent optimization : Replace DMF with CPME to minimize side reactions .

- In situ monitoring : Use FT-IR to track nitroolefin consumption and adjust reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.